{[5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl]methyl}(propan-2-yl)amine
Description
Properties
IUPAC Name |
N-[[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]methyl]propan-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O3/c1-8(2)13-7-11-14-15-12(19-11)9-3-5-10(6-4-9)16(17)18/h3-6,8,13H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXDLSMAXHAWDLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=NN=C(O1)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound {[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]methyl}(propan-2-yl)amine (CAS No. 790232-40-5) is part of the oxadiazole family, which has garnered attention for its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article provides an in-depth analysis of its biological activity based on recent research findings.
Chemical Structure and Properties
- Molecular Formula : CHNO
- Molecular Weight : 262.26 g/mol
- CAS Number : 790232-40-5
The structural motif of oxadiazoles is known for its ability to interact with various biological targets, enhancing the compound's potential therapeutic applications.
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of oxadiazole derivatives. The compound in focus has shown promising results in inhibiting cancer cell proliferation:
- Mechanism of Action : The oxadiazole ring system interacts with cellular machinery, potentially disrupting DNA replication and cell cycle progression. For instance, compounds similar to this compound have demonstrated significant cytotoxicity against various cancer cell lines, including breast (MCF-7), cervical (HeLa), and pancreatic (PANC-1) cancers .
| Compound | Cell Line | IC (µM) |
|---|---|---|
| 16a | SK-MEL-2 | 0.89 |
| 17a | MCF-7 | 0.65 |
| 17b | PANC-1 | 2.41 |
These values indicate that modifications in the oxadiazole structure can significantly enhance anticancer activity.
2. Antimicrobial Activity
The antimicrobial efficacy of oxadiazole derivatives has also been explored. Compounds containing the oxadiazole moiety have exhibited activity against various bacterial strains and fungi. For example, derivatives have been tested against Staphylococcus aureus and Escherichia coli with varying degrees of success .
3. Other Biological Activities
In addition to anticancer and antimicrobial properties, oxadiazole derivatives have shown potential in other areas:
- Anti-inflammatory Activity : Some studies suggest that these compounds can modulate inflammatory pathways, offering therapeutic avenues for conditions like arthritis.
- Neuroprotective Effects : Certain hybrids involving oxadiazoles have been evaluated for their ability to penetrate the blood-brain barrier and exhibit neuroprotective effects against neurodegenerative diseases like Alzheimer's .
Case Study 1: Antitumor Efficacy
A study published in MDPI reported that a series of 1,3,4-oxadiazole derivatives were synthesized and screened for their antitumor activity against several cancer cell lines. Among them, compounds with nitro substituents showed enhanced selectivity towards cancer cells while sparing normal cells .
Case Study 2: Mechanistic Insights
Research indicated that the introduction of electron-withdrawing groups (EWGs), such as nitro groups at specific positions on the aromatic ring, significantly improved biological activity against cancer cells. This was attributed to enhanced binding affinity to target proteins involved in proliferation and survival pathways .
Comparison with Similar Compounds
Structural and Physicochemical Properties
Table 1: Structural and Physicochemical Comparison
Key Comparisons
Electron-Withdrawing vs. Electron-Donating Groups
- In contrast, analogs like 1c (4-chlorophenyl) and 1f (4-methoxyphenyl) have moderate electron-withdrawing (Cl) or donating (OCH₃) groups, which may alter selectivity in anticancer activity.
Bioactivity Profiles
- While the target compound’s bioactivity is unreported in the evidence, structurally similar compounds exhibit diverse activities: Anticancer: Pyridin-2-amine derivatives (e.g., 1c, 1f) show selectivity against non-small lung cancer (HOP-92) , while chloromethyl-oxadiazole derivatives (e.g., 7a-h) inhibit HeLa and HepG2 cells . Antifungal: Complex derivatives like LMM5 target C. albicans via thioredoxin reductase inhibition .
Structural Complexity and Solubility
- The target compound’s relatively simple structure (lacking sulfamoyl, benzamide, or thiazole moieties) may improve solubility compared to LMM5 or 7c . However, the nitro group could reduce lipophilicity compared to thiadiazole analogs (e.g., C₁₂H₁₃N₃S ) .
Spectral and Physical Properties
- The dichlorophenyl derivative 5n has a high melting point (257–259°C) , whereas the target compound’s melting point is unspecified.
Q & A
Basic: What are the key considerations for synthesizing {[5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl]methyl}(propan-2-yl)amine in a laboratory setting?
Methodological Answer:
The synthesis typically involves multi-step reactions, starting with the nitration of a phenyl precursor to introduce the nitro group, followed by cyclization to form the oxadiazole core. Key steps include:
- Nitration : Use concentrated nitric acid under controlled temperatures (~0–5°C) to avoid over-nitration.
- Oxadiazole Formation : Cyclize the intermediate using reagents like thiosemicarbazide or hydrazine derivatives in refluxing ethanol .
- Amination : Introduce the propan-2-ylamine group via nucleophilic substitution, requiring polar aprotic solvents (e.g., DMF) and catalysts like triethylamine to enhance reactivity .
Purification : Employ recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the pure compound .
Basic: How is the purity and structural integrity of this compound confirmed post-synthesis?
Methodological Answer:
Analytical techniques are critical:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm proton environments and carbon frameworks. For example, the oxadiazole ring protons appear as singlets near δ 8.5–9.0 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion peak (e.g., [M+H]⁺ at m/z 317.09 for C₁₃H₁₅N₄O₃) .
- X-ray Crystallography : Resolve bond angles and dihedral angles (e.g., oxadiazole-phenyl planarity) to validate stereochemistry .
Advanced: What strategies are effective in optimizing the yield of the amination step during synthesis?
Methodological Answer:
Yield optimization requires tailored reaction conditions:
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) stabilize transition states, improving nucleophilic substitution efficiency .
- Catalysts : Use CuI or Pd(PPh₃)₄ to facilitate coupling reactions, reducing side-product formation .
- Temperature Control : Maintain 60–80°C to balance reaction rate and decomposition risks.
- Real-Time Monitoring : Employ TLC or HPLC to track reaction progress and adjust stoichiometry dynamically .
Advanced: How can researchers design experiments to evaluate the compound's anticancer activity?
Methodological Answer:
In Vitro Assays :
- Cell Line Screening : Test cytotoxicity against HT-29 (colon cancer) and HepG2 (liver cancer) cell lines using MTT assays. IC₅₀ values <10 μM indicate potent activity .
- Target Identification : Perform kinase inhibition assays (e.g., EGFR, CDK2) using recombinant enzymes and ATP-competitive binding studies .
Mechanistic Studies : - Apoptosis Assays : Use flow cytometry (Annexin V/PI staining) to quantify apoptotic cells.
- Molecular Docking : Model interactions with kinase active sites (e.g., EGFR’s ATP-binding pocket) to rationalize structure-activity relationships .
Advanced: How to address discrepancies in biological activity data across different studies?
Methodological Answer:
Contradictions may arise from:
- Structural Analogues : Compare with derivatives like {5-[6-(4-fluorophenyl)pyridin-3-yl]-1,3,4-oxadiazol-2-ylmethyl}phenylamine (IC₅₀ = 2.3 μM in Caco-2), noting substituent effects on potency .
- Purity Variability : Validate compound purity via HPLC (>95%) and exclude batch-specific impurities .
- Assay Conditions : Standardize protocols (e.g., serum concentration, incubation time) to minimize variability. Cross-validate results using orthogonal methods (e.g., Western blotting for target inhibition) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
